2,3-Dimethylisonicotinaldehyde

Description

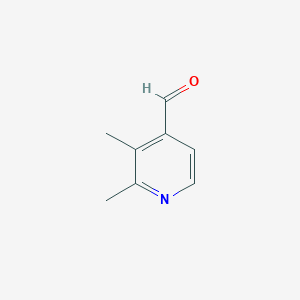

2,3-Dimethylisonicotinaldehyde is a pyridine-based heterocyclic compound featuring methyl substituents at the 2- and 3-positions of the aromatic ring and an aldehyde functional group at the 4-position.

Properties

IUPAC Name |

2,3-dimethylpyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-7(2)9-4-3-8(6)5-10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNXDUPCPKQIGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylisonicotinaldehyde can be synthesized from (2,3-dimethylpyridin-4-yl)methanol. The synthetic route involves the oxidation of (2,3-dimethylpyridin-4-yl)methanol using 4-methylmorpholine N-oxide in dichloromethane at 0°C for 10 minutes, followed by the addition of tetrapropylammonium perruthenate at room temperature for 16 hours . The reaction mixture is then filtered through silica gel and eluted with a hexane-ethyl acetate mixture to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows similar oxidation processes as described above, with potential scaling adjustments to accommodate larger production volumes.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylisonicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methyl groups and the aldehyde group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents such as halogens, acids, and bases can be used under appropriate conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: 2,3-Dimethylisonicotinic acid.

Reduction: 2,3-Dimethylisonicotinalcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,3-Dimethylisonicotinaldehyde has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2,3-Dimethylisonicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to modifications in their structure and function. The methyl groups may influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest analogs include chlorinated isonicotinaldehydes, positional isomers, and carboxylic acid derivatives. Below is a comparative overview:

Table 1: Comparative Properties of 2,3-Dimethylisonicotinaldehyde and Analogs

*Purity data sourced from commercial catalogs; N/A indicates unavailable information.

a) Chlorinated Derivatives vs. Methylated Analogs

- Electron-Withdrawing vs. In contrast, methyl groups (e.g., in this compound) donate electrons, increasing ring electron density and altering reaction pathways .

- Lipophilicity and Bioactivity: Chlorinated derivatives may exhibit higher lipophilicity, favoring membrane permeability in biological systems. Methyl groups could improve solubility in non-polar solvents, impacting synthetic utility .

b) Positional Isomerism (2,3- vs. 2,6-Dimethylisonicotinaldehyde)

- In contrast, the 2,6-dimethyl isomer positions methyl groups farther from the reactive site, reducing steric interference .

- Electronic Effects : The 2,6-dimethyl configuration may lead to a more symmetrical electron distribution, altering resonance stabilization of intermediates in synthetic reactions .

c) Functional Group Variations (Aldehyde vs. Carboxylic Acid)

- Reactivity : The aldehyde group in this compound is highly reactive toward nucleophiles (e.g., Grignard reagents), whereas the carboxylic acid in 2,3,5-Trichloroisonicotinic acid participates in acid-base reactions or esterifications .

- Applications : Aldehydes are pivotal in condensation reactions (e.g., forming Schiff bases), while carboxylic acids serve as precursors for amides or salts in drug design .

Biological Activity

2,3-Dimethylisonicotinaldehyde (DMINA) is a derivative of isonicotinic aldehyde, a compound known for its diverse biological activities. This article explores the biological activity of DMINA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DMINA has the following chemical structure:

- Chemical Formula : C₉H₁₁N₁O

- Molecular Weight : 149.19 g/mol

The compound features a pyridine ring, which is significant in its interaction with biological targets.

Biological Activity Overview

DMINA exhibits several biological activities, including:

- Antimicrobial Activity : DMINA has been shown to possess antibacterial properties against various bacterial strains. Studies indicate that it disrupts bacterial cell wall synthesis and inhibits growth.

- Antioxidant Properties : The compound demonstrates strong antioxidant activity, scavenging free radicals and reducing oxidative stress in cellular models.

- Neuroprotective Effects : Research suggests that DMINA may protect neuronal cells from apoptosis induced by oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

The mechanisms through which DMINA exerts its biological effects include:

- Inhibition of Enzymatic Activity : DMINA has been reported to inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage.

- Modulation of Signaling Pathways : The compound interacts with various signaling pathways, including those related to inflammation and apoptosis.

- Calcium Homeostasis Regulation : DMINA influences intracellular calcium levels, which is crucial for maintaining cellular functions and preventing excitotoxicity.

Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of DMINA against Escherichia coli and Staphylococcus aureus, the compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 16 µg/mL, respectively. These results suggest that DMINA could serve as a potential candidate for developing new antibacterial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Antioxidant Activity

The antioxidant capacity of DMINA was assessed using the DPPH radical scavenging assay. DMINA demonstrated an IC50 value of 25 µM, indicating significant free radical scavenging ability compared to standard antioxidants like ascorbic acid.

| Compound | IC50 Value (µM) |

|---|---|

| DMINA | 25 |

| Ascorbic Acid | 15 |

Neuroprotection

In vitro studies using SH-SY5Y neuroblastoma cells exposed to oxidative stress revealed that DMINA significantly reduced cell death by approximately 40% at a concentration of 10 µM. This neuroprotective effect suggests its potential use in treating neurodegenerative conditions such as Alzheimer's disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.